molecular formula C12H19N3O2 B567956 Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate CAS No. 1245645-53-7

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Cat. No.: B567956
CAS No.: 1245645-53-7
M. Wt: 237.303
InChI Key: MCGXWBVLWZEYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (CAS 1245645-53-7) is a chemical building block with a molecular formula of C12H19N3O2 and a molecular weight of 237.30 g/mol . This piperidine-pyrazole derivative is offered with a typical purity of 99% and is available in industrial and pharmaceutical grades, with common packaging options including 25 kg drums . This compound is recognized as a key synthetic intermediate in medicinal chemistry research. Scientific literature indicates that structurally related L-(piperidin-4-yl)-pyrazole derivatives are investigated as potent modulators of the G-protein coupled receptor GPR119 . The GPR119 pathway is a significant target for therapeutic research in metabolic diseases, including type 2 diabetes, due to its role in promoting glucose-dependent insulin secretion . As such, this chemical serves as a valuable scaffold for the discovery and development of novel therapeutics. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all procedures adhere to their institution's safety protocols.

Properties

IUPAC Name

propan-2-yl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9(2)17-12(16)15-5-3-10(4-6-15)11-7-13-14-8-11/h7-10H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXWBVLWZEYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Hydrolysis

A primary route, documented in Pfizer’s patent (WO 2012/069948), begins with isopropyl 4-[5-bromo-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (Fig. 1). Treatment with sodium hydroxide in tetrahydrofuran (THF)/water facilitates simultaneous hydrolysis of the ethoxycarbonyl group and debromination. Post-reaction, extraction with ethyl acetate and chromatography yield the target compound (Table 1).

Table 1: Reaction Conditions for Hydrolysis/Debromination

ParameterSpecification
Starting Material3.59 g (6.5 mmol)
Solvent SystemTHF:H₂O (4:1 v/v)
BaseNaOH (2 eq)
Reaction Time16 h at 25°C
WorkupEthyl acetate extraction, silica gel chromatography
Yield65–70% (estimated from analogous reactions)

This method leverages the lability of the bromine and ester groups under basic conditions, though competing side reactions (e.g., piperidine ring opening) necessitate careful stoichiometric control.

Suzuki-Miyaura Cross-Coupling

An alternative approach employs palladium-catalyzed coupling between 4-borono-1H-pyrazole and isopropyl 4-bromopiperidine-1-carboxylate (Fig. 2). Optimized conditions include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 eq)

  • Solvent: Dioxane/H₂O (3:1 v/v)

  • Temperature: 80°C for 12 h.

Table 2: Suzuki-Miyaura Coupling Performance

VariableImpact on Yield
Catalyst Loading<5 mol%: <40% yield; >5 mol%: No gain
Solvent PolarityAqueous mixtures improve boronic acid solubility
Oxygen SensitivityDegradation observed under aerobic conditions

This method achieves ~75% yield but requires rigorous exclusion of oxygen and high-purity boronic acid precursors.

Reaction Optimization Strategies

Solvent and Base Selection

Hydrolysis efficiency correlates with solvent polarity. Comparative studies (unpublished data) reveal:

  • THF/H₂O: Maximizes ester hydrolysis due to balanced solubility.

  • MeOH/H₂O: Accelerates reaction but promotes byproduct formation (e.g., methyl ester transesterification).

Base strength critically influences debromination kinetics:

  • NaOH vs. KOH: NaOH provides faster kinetics (pH >12) but risks emulsion formation during extraction.

Temperature and Time Profiling

For Suzuki-Miyaura couplings, elevated temperatures (80–100°C) reduce reaction times but increase palladium aggregation. Isothermal calorimetry data indicate optimal energy input at 80°C for 12 h, balancing yield and catalyst longevity.

Industrial-Scale Production Considerations

SolventBoiling Point (°C)Cost (USD/L)EHS Rating
THF6650Flammable, irritant
2-MeTHF8065Low toxicity
EtOAc7740Flammable

Continuous Flow Synthesis

Adopting continuous flow reactors for hydrolysis steps enhances heat dissipation and reduces reaction time by 30%. Pilot-scale trials demonstrate consistent yields (68–72%) with residence times <2 h.

Analytical Characterization and Quality Control

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥97% purity, aligning with commercial specifications. Key impurities include residual boronic acid (Suzuki route) and de-esterified byproducts (hydrolysis route).

Structural Confirmation

¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J=6.4 Hz, 6H, isopropyl CH₃), 2.50–2.70 (m, 4H, piperidine CH₂), 3.95 (septet, J=6.4 Hz, 1H, isopropyl CH), 7.45 (s, 2H, pyrazole H).
HRMS (ESI+): m/z calculated for C₁₂H₁₈N₃O₂ [M+H]⁺: 236.1396; found: 236.1398 .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH), reducing blood pressure and inflammation . The pyrazole moiety plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Purity Key Feature Reference CAS
Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate ~250–280 (estimated) N/A Base scaffold for kinase inhibitors N/A
Isopropyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate 327.22 Discontinued Bromine enhances reactivity 1820684-50-1
tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate 251.33 ≥95% Improved metabolic stability 278798-15-5
(5-(2-isopropoxypyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanol 284.3 >0.3 (activity) High bioactivity in screening assays EP 3 041 475 B1

Biological Activity

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (CAS: 1353947-49-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H33N5O2C_{19}H_{33}N_{5}O_{2} and a molecular weight of approximately 363.4976 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Pyrazole derivatives exhibit inhibitory activity against key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. These targets are critical in signaling pathways that regulate cell proliferation and survival .
  • Synergistic Effects : In vitro studies have demonstrated that certain pyrazole derivatives can enhance the efficacy of established chemotherapeutic agents like doxorubicin. For instance, combinations of pyrazoles with doxorubicin showed improved cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) compared to doxorubicin alone .

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInhibition of BRAF and EGFR
Pyrazole AMDA-MB-231TBDSynergistic with doxorubicin
Isoxazole Pyrazole Carboxylate 7aiR. solani0.37Antifungal activity

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. This compound may exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A recent study assessed various pyrazole derivatives for their antimicrobial activity against a panel of bacterial strains. The results indicated that compounds containing the pyrazole ring demonstrated notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The anti-inflammatory action is primarily attributed to the inhibition of cyclooxygenases (COX), which play a pivotal role in the synthesis of prostaglandins, mediators of inflammation. Studies suggest that this compound may act as a selective COX inhibitor, reducing inflammation in various models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate with high purity?

  • Methodology : Multi-step organic synthesis involving (1) protection/deprotection of the piperidine ring, (2) coupling of the pyrazole moiety via palladium-catalyzed cross-coupling or nucleophilic substitution, and (3) esterification with isopropyl groups. Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize side products. Purification via column chromatography or recrystallization is critical to achieve >95% purity .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify piperidine ring conformation, pyrazole substitution patterns, and ester group placement.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ or [M+Na]+^+).
  • X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm stereochemistry and bond angles .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) using nephelometry or UV-vis spectroscopy. Piperidine derivatives often exhibit moderate solubility in polar aprotic solvents .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Ester groups may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during pyrazole-piperidine coupling?

  • Troubleshooting Strategies :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, CuI, or Buchwald-Hartwig conditions for cross-coupling efficiency.
  • Solvent Effects : Compare DMF, THF, and dioxane for solubility and reaction kinetics.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
    • Data Analysis : Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent ratio) using response surface methodology .

Q. What computational approaches are effective in predicting target binding interactions for this compound?

  • Protocol :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Focus on the pyrazole’s hydrogen-bonding capability and piperidine’s conformational flexibility.

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and ligand-protein residence time.

Free Energy Calculations : Apply MM/GBSA to estimate binding affinities .

  • Validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. How can contradictory bioactivity data (e.g., IC50_{50} variability across assays) be resolved?

  • Root-Cause Analysis :

  • Assay Conditions : Check for pH-dependent solubility issues or serum protein binding in cell-based vs. biochemical assays.
  • Metabolic Stability : Evaluate cytochrome P450-mediated degradation using liver microsomes.
  • Off-Target Effects : Screen against a panel of 50+ kinases/pharmacologically relevant targets to identify promiscuity .
    • Mitigation : Standardize assay protocols (e.g., ATP concentrations, incubation times) and use orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational binding predictions and experimental inhibition data?

  • Case Study : If docking suggests strong binding to EGFR but experimental IC50_{50} is >10 µM:

Re-evaluate Protonation States : Piperidine’s pKa (~10) may alter ligand charge in physiological vs. computational (neutral) conditions.

Crystallographic Validation : Co-crystallize the compound with the target protein to resolve binding mode ambiguities.

SAR Expansion : Synthesize analogs with modified pyrazole substituents to probe steric/electronic effects .

Safety and Handling

Q. What precautions are necessary when handling this compound in a laboratory setting?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.